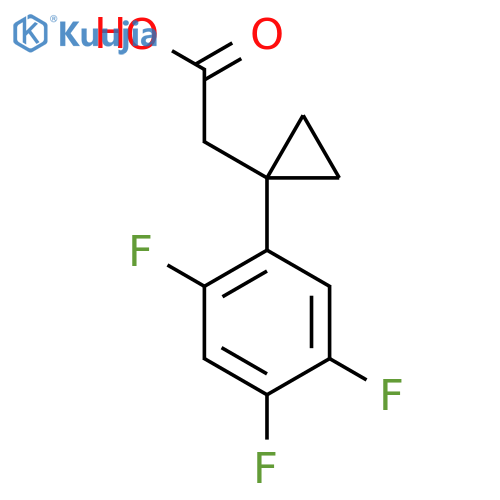Cas no 1780867-77-7 (2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid)

1780867-77-7 structure
商品名:2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid
2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid
- 1780867-77-7
- EN300-1797011
- 2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid
-
- インチ: 1S/C11H9F3O2/c12-7-4-9(14)8(13)3-6(7)11(1-2-11)5-10(15)16/h3-4H,1-2,5H2,(H,15,16)
- InChIKey: YGRKTLNCIVDYDC-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1C1(CC(=O)O)CC1)F)F
計算された属性
- せいみつぶんしりょう: 230.05546401g/mol
- どういたいしつりょう: 230.05546401g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 291
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 37.3Ų
2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1797011-1.0g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 1g |
$1371.0 | 2023-06-02 | ||
| Enamine | EN300-1797011-10g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 10g |
$5897.0 | 2023-09-19 | ||
| Enamine | EN300-1797011-0.5g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 0.5g |
$1316.0 | 2023-09-19 | ||
| Enamine | EN300-1797011-2.5g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 2.5g |
$2688.0 | 2023-09-19 | ||
| Enamine | EN300-1797011-5.0g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 5g |
$3977.0 | 2023-06-02 | ||
| Enamine | EN300-1797011-1g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 1g |
$1371.0 | 2023-09-19 | ||
| Enamine | EN300-1797011-0.05g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 0.05g |
$1152.0 | 2023-09-19 | ||
| Enamine | EN300-1797011-0.25g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 0.25g |
$1262.0 | 2023-09-19 | ||
| Enamine | EN300-1797011-10.0g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 10g |
$5897.0 | 2023-06-02 | ||
| Enamine | EN300-1797011-0.1g |
2-[1-(2,4,5-trifluorophenyl)cyclopropyl]acetic acid |
1780867-77-7 | 0.1g |
$1207.0 | 2023-09-19 |
2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid 関連文献
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1780867-77-7 (2-1-(2,4,5-trifluorophenyl)cyclopropylacetic acid) 関連製品
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
推奨される供給者
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
